molecular formula C23H20ClN3O2S2 B2745768 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 931951-60-9

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2745768
CAS No.: 931951-60-9
M. Wt: 470
InChI Key: OKYAZNCZCSNDGB-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative featuring a sulfanyl-acetamide side chain and a 4-chlorophenyl substituent.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c24-17-8-10-18(11-9-17)27-22(29)21-19(12-14-30-21)26-23(27)31-15-20(28)25-13-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYAZNCZCSNDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine intermediates, under specific conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylpropylacetamide Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine core with the phenylpropylacetamide group using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in drug development. Its structural components may contribute to:

  • Antimicrobial Activity : Preliminary studies indicate that thienopyrimidine derivatives can exhibit antimicrobial properties against various pathogens.
  • Antiviral Properties : Research is ongoing to evaluate the efficacy of this compound against viral infections.
  • Anticancer Activity : The compound's interaction with specific cellular pathways may inhibit cancer cell proliferation.

The biological activities of this compound are of significant interest:

  • Mechanism of Action :
    • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
    • Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling.
    • Gene Expression Regulation : The compound may affect the expression of genes related to various biological processes.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • It can be utilized as a reagent in various organic reactions to synthesize more complex molecules.
  • The unique functional groups allow for further derivatization, enhancing its chemical versatility.

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsUnique Features
4-Oxo-3-(4-chlorophenyl)-thieno[3,2-d]pyrimidineSimilar thienopyrimidine structureLacks sulfanyl and acetamide groups
N-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-6-aminesAmino group instead of acetamideDifferent biological activities
5-Fluoro-N-(phenyl)acetamidesSimilar acetamide structureVariation in phenyl substituents

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : In vitro tests have shown that derivatives of thienopyrimidine exhibit significant activity against bacterial strains, indicating their potential for developing new antibiotics.
  • Anticancer Research : A study demonstrated that compounds with similar structures could inhibit tumor growth in preclinical models, suggesting that this compound may have similar effects.
  • Synthetic Methodologies : Research has focused on optimizing synthetic routes for producing this compound efficiently, highlighting its role as a precursor for other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related thienopyrimidine and pyrimidine derivatives (Table 1). Key variations include substituents on the aryl/alkyl groups and the core heterocyclic system, which influence physicochemical properties and biological activity.

Table 1. Structural and Functional Comparison of Analogs

Compound Name Core Structure Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Reported Activity/Properties
Target Compound: 2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-Cl-C₆H₄; R2: C₆H₅-(CH₂)₃ C₂₄H₂₁ClN₃O₂S₂ 488.06 (calculated) Hypothesized kinase inhibition
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one (6,7-dihydro) R1: 4-Cl-C₆H₄; R2: 4-CH₃-C₆H₄ C₂₁H₁₇ClN₃O₂S₂ 442.96 Anticancer screening candidate
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one R1: 7-C₆H₅; R2: 2-Cl-4-CH₃-C₆H₃ C₂₁H₁₆ClN₃O₂S 409.89 Supplier-listed (activity unspecified)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-fused thieno[2,3-d]pyrimidin R1: 4-Cl-C₆H₄; R2: 2-C₃H₇-C₆H₄ C₂₅H₂₃ClN₃O₂S₂ 516.11 Enhanced rigidity (cyclopentane fusion)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine (non-thieno fused) R1: 4-Cl-C₆H₄; R2: H C₁₂H₁₂ClN₅OS 309.77 Crystal structure resolved
Key Research Findings

Impact of Substituents on Bioactivity :

  • The 4-chlorophenyl group (common in all analogs) is associated with enhanced electronic effects and hydrophobic interactions in target binding .
  • Alkyl chains (e.g., 3-phenylpropyl in the target compound) improve lipophilicity, which correlates with increased cellular uptake in analogs like ZINC2719985 (logP ~3.5) .

Non-fused pyrimidine analogs (e.g., ) lack the thiophene ring, reducing π-stacking capacity but increasing solubility (e.g., ~2.5 mg/mL in DMSO for vs. <1 mg/mL for thienopyrimidines).

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to ’s coupling protocol, where diazonium salts react with cyanoacetamide intermediates to form hydrazone-linked derivatives .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S with a molecular weight of approximately 374.86 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological applications.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally similar to our target compound have shown MIC values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget StrainMIC (µg/mL)
4cS. aureus25
4eE. coli30
5gM. tuberculosis50

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored in various studies. Notably, compounds have been synthesized that inhibit tumor cell proliferation effectively:

  • Cell Line Studies : A series of synthesized thieno[3,2-d]pyrimidines were tested against breast cancer cell lines with inhibitory activities ranging from 43% to 87% at concentrations of 10 µM .

Table 2: Anticancer Efficacy of Thieno[3,2-d]pyrimidine Derivatives

CompoundCancer TypeInhibition (%)
VIIIBreast Cancer87
IXNon-Small Cell Lung Cancer75

Anti-inflammatory Activity

Preliminary studies suggest that certain derivatives may also possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thienopyrimidine derivatives against clinical isolates. The results indicated that modifications at the N-acetamide position significantly enhanced activity against resistant strains .
  • Cancer Cell Proliferation : In another case study, a derivative was assessed for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with the compound compared to controls .

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